molecular formula C17H17NO3 B056720 Ethyl (2-amino-3-benzoylphenyl)acetate CAS No. 61941-57-9

Ethyl (2-amino-3-benzoylphenyl)acetate

Cat. No.: B056720
CAS No.: 61941-57-9
M. Wt: 283.32 g/mol
InChI Key: XQGLNUVQVKZRRR-UHFFFAOYSA-N
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Description

Ethyl (2-amino-3-benzoylphenyl)acetate is an organic compound with the molecular formula C17H17NO3. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a benzoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-amino-3-benzoylphenyl)acetate typically involves the reaction of 2-amino-3-benzoylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of the 2-amino-3-benzoylbenzoic acid reacts with ethanol to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-3-benzoylphenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties
Ethyl (2-amino-3-benzoylphenyl)acetate exhibits potent anti-inflammatory effects, primarily through its action as a cyclooxygenase (COX) inhibitor. This mechanism reduces the production of prostaglandins, which are mediators of inflammation. The compound has shown efficacy in various models of inflammation, suggesting its potential for developing new anti-inflammatory drugs .

2. Pain Management
The compound is also utilized in pain relief formulations. Its efficacy in alleviating pain associated with conditions such as sprains and other inflammatory disorders has been documented. Clinical studies indicate that it can be administered both topically and systemically to achieve desired therapeutic outcomes .

3. Spectroscopic Analysis and Drug Design
Recent studies have employed advanced spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods like Density Functional Theory (DFT). These analyses provide insights into the molecular interactions and electronic properties of this compound, aiding in the rational design of new derivatives with enhanced pharmacological profiles.

Case Studies

Case Study 1: Efficacy in Inflammatory Models
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The results indicated that the compound not only alleviated symptoms but also modulated underlying inflammatory pathways.

Case Study 2: Comparative Analysis with Other Anti-inflammatory Agents
In a comparative study, this compound was evaluated against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed comparable efficacy with a potentially lower side effect profile, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of Ethyl (2-amino-3-benzoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-amino-3-benzoylphenyl)acetate is unique due to the presence of both an amino group and a benzoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Ethyl (2-amino-3-benzoylphenyl)acetate is a compound of significant pharmacological interest, particularly noted for its anti-inflammatory properties . This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to various benzoylphenyl derivatives. Its molecular formula is C16_{16}H17_{17}N1_{1}O3_{3}, and it can be synthesized through several chemical pathways that involve the acylation of amino compounds with benzoyl groups. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological effects.

The anti-inflammatory activity of this compound is believed to stem from its ability to modulate inflammatory pathways. Research indicates that it may interact with key enzymes or receptors involved in the inflammatory process. Although the precise mechanism remains under investigation, studies suggest that the compound influences the production of pro-inflammatory mediators such as prostaglandins.

Pharmacological Applications

This compound has shown potential in treating various inflammatory conditions. Its applications include:

  • Topical formulations for localized treatment of inflammation.
  • Systemic administration for broader therapeutic effects against inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Table 1 summarizes key findings from these studies:

Study ReferenceCOX Inhibition (%)Concentration (µM)Notes
>98%0.1Effective against trauma-induced inflammation
70%1Comparison with standard NSAIDs like diclofenac
50%1Selective COX-2 inhibition observed

In Vivo Studies

In vivo experiments have further confirmed the efficacy of this compound. For example, studies involving animal models have shown significant reductions in inflammation markers when treated with this compound. Notably, its effectiveness was comparable to established anti-inflammatory drugs.

Case Studies

  • Topical Application in Dermatitis : A clinical trial investigated the use of this compound in patients suffering from dermatitis. Results indicated a marked improvement in symptoms within two weeks of treatment, supporting its use in dermatological formulations.
  • Chronic Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis who were administered this compound as part of their treatment regimen. The results showed a significant decrease in joint inflammation and pain levels compared to a placebo group.

Spectroscopic and Computational Studies

Advanced spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, have been employed to analyze the molecular properties of this compound. Computational methods such as Density Functional Theory (DFT) have provided insights into its electronic structure and potential interactions with biological targets. These analyses are crucial for rational drug design and optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2-amino-3-benzoylphenyl)acetate, and how can reaction completion be monitored?

  • Methodological Answer : A common synthesis involves esterification of the carboxylic acid precursor (e.g., {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid) with chloroethane under reflux conditions. Thin-layer chromatography (TLC) is used to monitor reaction progress, with recrystallization from methanol yielding the pure product . For structurally similar esters (e.g., phenylacetone precursors), stoichiometric ratios and catalyst selection (e.g., H₂SO₄) are critical to minimize side reactions .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies purity and detects volatile impurities . Polarimetry or high-performance liquid chromatography (HPLC) may resolve enantiomeric mixtures if present. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store as a neat oil at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥2 years under these conditions. Degradation risks include hydrolysis (accelerated by moisture) and oxidation; periodic GC-MS analysis is advised to verify integrity .

Q. What solvent systems are optimal for extracting this compound from biological matrices?

  • Methodological Answer : Ethyl acetate is effective for liquid-liquid extraction due to its moderate polarity, which balances solubility of aromatic esters and minimizes co-extraction of polar interferents. For plant or microbial extracts, a 1:1 ethyl acetate-methanol mixture enhances yield .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved experimentally?

  • Methodological Answer : Discrepancies in polarity/solubility (e.g., polar vs. nonpolar classification) arise from substituent effects (amino and benzoyl groups). Conduct Hansen solubility parameter (HSP) testing or partition coefficient (logP) measurements via shake-flask methods. Compare experimental UV-Vis spectra in solvents like water, DMSO, and hexane to validate computational predictions .

Q. What strategies optimize GC-MS parameters for quantifying trace impurities in this compound?

  • Methodological Answer : Use a mid-polar capillary column (e.g., DB-35MS) with a temperature gradient (50°C to 280°C at 10°C/min). Electron ionization (EI) at 70 eV enhances fragmentation reproducibility. Spike samples with deuterated internal standards (e.g., ethyl acetate-d₃) to correct matrix effects .

Q. How do computational models (e.g., QSAR) predict the metabolic pathways of this compound?

  • Methodological Answer : Molecular docking simulations with cytochrome P450 enzymes (CYP3A4, CYP2D6) predict hydroxylation or deamination as primary metabolic routes. Validate via in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Compare results with GA-predicted values to refine models .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction variables (temperature, catalyst loading, solvent ratio). Use in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring. Statistical process control (SPC) charts identify outliers in purity across batches .

Q. How does the compound’s anti-inflammatory activity correlate with structural analogs in vitro?

  • Methodological Answer : Screen analogs (e.g., benzimidazole derivatives) in COX-2 inhibition assays. Structure-activity relationship (SAR) analysis identifies critical functional groups (e.g., amino position, ester flexibility). Cross-validate with molecular dynamics simulations of ligand-enzyme binding .

Q. What safety protocols are essential for handling this compound in toxicity studies?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure. Acute toxicity testing in rodents follows OECD Guideline 423, with LC50 determination via probit analysis. Dispose of waste via incineration to avoid environmental persistence .

Properties

IUPAC Name

ethyl 2-(2-amino-3-benzoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-15(19)11-13-9-6-10-14(16(13)18)17(20)12-7-4-3-5-8-12/h3-10H,2,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGLNUVQVKZRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512566
Record name Ethyl (2-amino-3-benzoylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-57-9
Record name Ethyl (2-amino-3-benzoylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g. (0.009 mole) of the sodium salt of 2-amino-3-benzoylphenylacetic acid in 25 ml. of dry dimethylformamide was treated with 5.0 g. (0.035 mole) of ethyl iodide. The mixture was stirred two hours at room temperature using a magnetic stirrer. The mixture was diluted with water and the aqueous solution extracted several times with ethyl ether. The combined extracts were washed with water, dried over sodium sulfate and concentrated under vacuum to a yellow solid. The solid was recrystallized from absolute ethanol to give 1.7 gms. (61.0%) of yellow needles which melted at 77°-78° C.
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0.009 mol
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yellow needles
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Synthesis routes and methods II

Procedure details

A solution of 2.5 g (0.009 mole) of (2-amino-3-benzoylphenyl)acetic acid, sodium salt in 25 ml of dry dimethylformamide was treated with 5 g of ethyl iodide (0.035 mole) and stirred with a magnetic stirrer at room temperature for 2 hours. The reaction mixture was then added to water and extracted several times with ethyl ether. The ether extracts, after being washed with water, were dried over sodium sulfate and stripped under vacuum to leave a yellow solid residue. This residue was recrystallized from absolute ethyl alcohol to give 1.7 g (61%) of the titled compound as yellow needles, m.p. 77°-78° C.
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2.5 g
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Yield
61%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (2-amino-3-benzoylphenyl)acetate
Ethyl (2-amino-3-benzoylphenyl)acetate
Ethyl (2-amino-3-benzoylphenyl)acetate
Ethyl (2-amino-3-benzoylphenyl)acetate
Ethyl (2-amino-3-benzoylphenyl)acetate
Ethyl (2-amino-3-benzoylphenyl)acetate

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